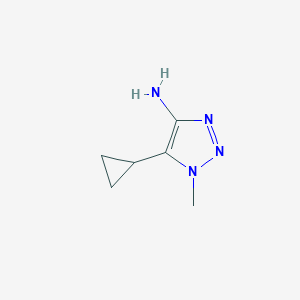![molecular formula C16H22N4O2 B12337397 tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate CAS No. 684222-75-1](/img/structure/B12337397.png)
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Imidazo[1,2-a]pyridin-5-yl)pipérazine-1-carboxylate de tert-butyle: est un composé organique complexe qui présente un motif imidazo[1,2-a]pyridine fusionné à un cycle pipérazine. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 4-(Imidazo[1,2-a]pyridin-5-yl)pipérazine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation du noyau imidazo[1,2-a]pyridine: Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés tels que la 2-aminopyridine et des aldéhydes ou des cétones.
Introduction du cycle pipérazine: Le noyau imidazo[1,2-a]pyridine est ensuite mis à réagir avec des dérivés de la pipérazine dans des conditions appropriées, impliquant souvent des catalyseurs et des solvants comme l'éthanol.
Protection tert-butyle: La dernière étape implique la protection de l'azote de la pipérazine avec un groupe tert-butyle en utilisant des réactifs comme le chloroformiate de tert-butyle.
Méthodes de production industrielle: Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du motif imidazo[1,2-a]pyridine.
Réduction: Des réactions de réduction peuvent être réalisées sur les groupes nitro ou carbonyle s'ils sont présents dans la structure.
Substitution: Des réactions de substitution nucléophile ou électrophile peuvent se produire à diverses positions sur le cycle imidazo[1,2-a]pyridine.
Réactifs et conditions courants :
Oxydation: Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Des réactifs tels que le borohydrure de sodium ou l'hydrogène gazeux avec du palladium sur carbone.
Substitution: Les conditions peuvent impliquer l'utilisation de bases comme l'hydrure de sodium ou d'acides comme l'acide chlorhydrique.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des amines ou des alcools.
Applications de la recherche scientifique
Chimie:
- Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
- Étudié pour sa réactivité et sa stabilité dans diverses conditions.
Biologie:
- Investigé pour son potentiel en tant qu'agent antimicrobien.
- Exploré pour ses interactions avec les macromolécules biologiques.
Médecine:
- Applications potentielles dans le développement de nouveaux produits pharmaceutiques.
- Étudié pour son activité contre certains types de cellules cancéreuses.
Industrie:
- Utilisé dans la production de produits chimiques de spécialité.
- Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 4-(Imidazo[1,2-a]pyridin-5-yl)pipérazine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets par :
Inhibition de l'activité enzymatique: En se liant au site actif ou aux sites allostériques des enzymes.
Modulation des récepteurs: Agissant comme un agoniste ou un antagoniste au niveau des sites récepteurs.
Perturbation des voies cellulaires: Interférant avec les voies de signalisation clés impliquées dans la croissance et la survie cellulaires.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new pharmaceuticals.
- Studied for its activity against certain types of cancer cells.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Disruption of cellular pathways: Interfering with key signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Composés similaires:
Dérivés de l'imidazole: tels que le kétoconazole et le miconazole, qui sont utilisés comme agents antifongiques.
Dérivés de la pyridine: tels que la nicotinamide et la pyridoxine, qui présentent diverses activités biologiques.
Unicité:
- La combinaison des cycles imidazo[1,2-a]pyridine et pipérazine dans le 4-(Imidazo[1,2-a]pyridin-5-yl)pipérazine-1-carboxylate de tert-butyle fournit un cadre structurel unique qui peut offrir des activités biologiques distinctes par rapport à d'autres composés similaires.
- La présence du groupe tert-butyle ajoute une gêne stérique, affectant potentiellement la réactivité du composé et ses interactions avec les cibles biologiques.
Cet article détaillé fournit un aperçu complet du 4-(Imidazo[1,2-a]pyridin-5-yl)pipérazine-1-carboxylate de tert-butyle, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
684222-75-1 |
|---|---|
Formule moléculaire |
C16H22N4O2 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
tert-butyl 4-imidazo[1,2-a]pyridin-5-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-11-9-18(10-12-19)14-6-4-5-13-17-7-8-20(13)14/h4-8H,9-12H2,1-3H3 |
Clé InChI |
OANYJDSVDHTBDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=NC=CN32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


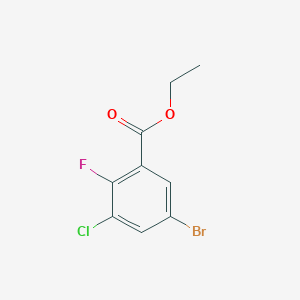
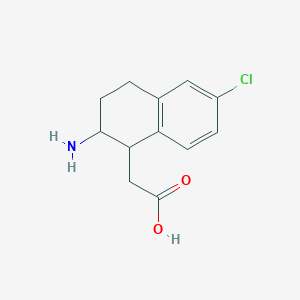
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
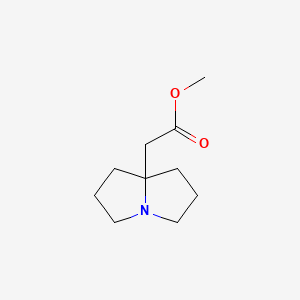

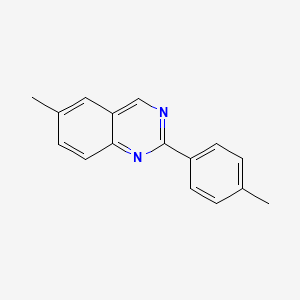
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
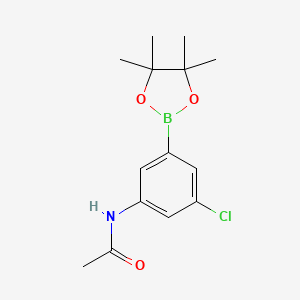
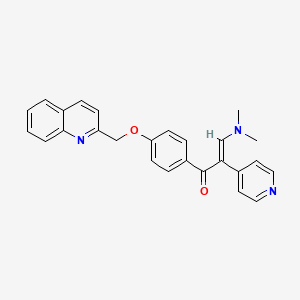
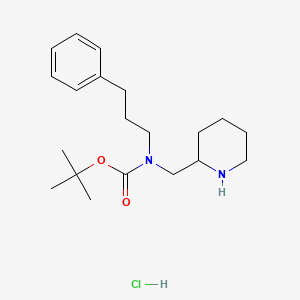
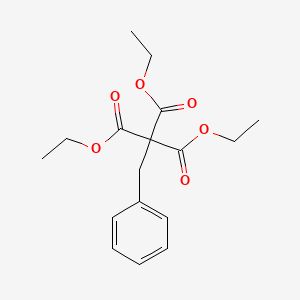

![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)
